molecular formula C15H15N3OS2 B2753629 N-(5-cyanothiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1257549-11-3

N-(5-cyanothiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2753629
CAS No.: 1257549-11-3
M. Wt: 317.43
InChI Key: MLVVJKLZDWYVIB-UHFFFAOYSA-N
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Description

N-(5-cyanothiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a cyano group and an acetamide moiety, along with a phenyl ring bearing an isopropylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyanothiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Phenyl Ring Substitution: The isopropylthio group can be introduced through nucleophilic aromatic substitution reactions using isopropylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyanothiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyanothiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The cyano group and acetamide moiety may contribute to binding interactions with the target protein, while the isopropylthio group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyanothiazol-2-yl)-2-phenylacetamide: Lacks the isopropylthio group, which may affect its biological activity and solubility.

    N-(5-cyanothiazol-2-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an isopropylthio group, potentially altering its pharmacokinetic properties.

    N-(5-cyanothiazol-2-yl)-2-(4-chlorophenyl)acetamide: Features a chlorine substituent, which may influence its reactivity and biological activity.

Uniqueness

N-(5-cyanothiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the presence of the isopropylthio group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability compared to similar compounds.

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-10(2)20-12-5-3-11(4-6-12)7-14(19)18-15-17-9-13(8-16)21-15/h3-6,9-10H,7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVVJKLZDWYVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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